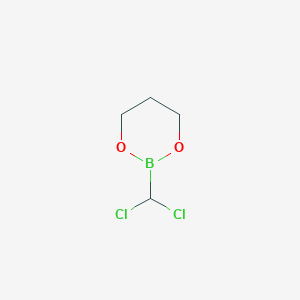
2-(Dichloromethyl)-1,3,2-dioxaborinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dichloromethyl)-1,3,2-dioxaborinane is a chemical compound that belongs to the class of organoboron compounds It is characterized by the presence of a boron atom within a dioxaborinane ring structure, which is substituted with a dichloromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dichloromethyl)-1,3,2-dioxaborinane typically involves the reaction of dichloromethyl boronic acid with a diol, such as ethylene glycol, under acidic conditions. The reaction proceeds through the formation of a boronate ester intermediate, which cyclizes to form the dioxaborinane ring. The reaction is usually carried out at room temperature and can be catalyzed by acids such as hydrochloric acid or sulfuric acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 2-(Dichloromethyl)-1,3,2-dioxaborinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert the dichloromethyl group to a methyl group.
Substitution: The dichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Boronic acids or borate esters.
Reduction: Methyl-substituted dioxaborinane.
Substitution: Various substituted dioxaborinane derivatives.
Scientific Research Applications
2-(Dichloromethyl)-1,3,2-dioxaborinane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boronic esters and other boron-containing compounds.
Biology: The compound is studied for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Research is ongoing to explore its use as a drug delivery agent due to its ability to form stable complexes with various biomolecules.
Industry: It is utilized in the production of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of 2-(Dichloromethyl)-1,3,2-dioxaborinane involves its ability to interact with various molecular targets through the boron atom. The boron atom can form reversible covalent bonds with hydroxyl and amino groups, making it a versatile reagent in chemical reactions. In biological systems, the compound can target specific enzymes or receptors, leading to its potential therapeutic applications.
Comparison with Similar Compounds
Dichloromethane: A simple chlorinated hydrocarbon used as a solvent.
Dichloromethyl boronic acid: A precursor in the synthesis of 2-(Dichloromethyl)-1,3,2-dioxaborinane.
1,3,2-Dioxaborinane: The parent compound without the dichloromethyl substitution.
Uniqueness: this compound is unique due to the presence of both the dioxaborinane ring and the dichloromethyl group. This combination imparts distinct chemical reactivity and potential applications that are not observed in similar compounds. The dichloromethyl group enhances the compound’s ability to participate in substitution reactions, while the dioxaborinane ring provides stability and versatility in forming complexes with other molecules.
Properties
CAS No. |
62261-00-1 |
|---|---|
Molecular Formula |
C4H7BCl2O2 |
Molecular Weight |
168.81 g/mol |
IUPAC Name |
2-(dichloromethyl)-1,3,2-dioxaborinane |
InChI |
InChI=1S/C4H7BCl2O2/c6-4(7)5-8-2-1-3-9-5/h4H,1-3H2 |
InChI Key |
PNQIAJDYGUPNHJ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCCCO1)C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















